(+)-Trimethaphan Camphorsulfonate
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Overview
Description
(+)-Trimethaphan Camphorsulfonate is a chemical compound known for its use in medical and pharmaceutical applications. It is a derivative of camphorsulfonic acid and is often used as a resolving agent for chiral amines and other cations. The compound is notable for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (+)-Trimethaphan Camphorsulfonate typically involves the sulfonation of camphor with sulfuric acid and acetic anhydride. This reaction is believed to proceed through a retro-semipinacol rearrangement, followed by deprotonation next to the tertiary carbocation to form an alkene. The alkene intermediate then undergoes sulfonation, and a final semipinacol rearrangement re-establishes the ketone function .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes using sulfuric acid and acetic anhydride. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(+)-Trimethaphan Camphorsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Camphorquinone derivatives.
Reduction: Camphorsulfonic acid and related compounds.
Substitution: Various substituted camphorsulfonate derivatives.
Scientific Research Applications
(+)-Trimethaphan Camphorsulfonate has a wide range of applications in scientific research:
Chemistry: Used as a resolving agent for chiral amines and other cations.
Biology: Employed in studies involving chiral recognition and separation.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as an intermediate in drug development.
Industry: Applied in the production of fine chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (+)-Trimethaphan Camphorsulfonate involves its interaction with molecular targets through its sulfonate group. The compound can form strong ionic bonds with cations, facilitating chiral resolution and separation. The pathways involved include the formation of stable complexes with target molecules, enhancing their solubility and reactivity.
Comparison with Similar Compounds
(+)-Trimethaphan Camphorsulfonate can be compared with other camphorsulfonate derivatives such as:
(S)-Camphorsulfonic Acid: Similar in structure but differs in the configuration of the chiral center.
Camphorquinone: An oxidized derivative with different chemical properties.
Camphorsulfonic Acid: The parent compound with a broader range of applications.
The uniqueness of this compound lies in its specific chiral configuration and its ability to form stable complexes with cations, making it highly effective in chiral resolution and separation processes.
Properties
CAS No. |
87335-42-0 |
---|---|
Molecular Formula |
C₃₂H₄₁N₂O₅S₂⁺ |
Molecular Weight |
597.81 |
Synonyms |
Octahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium (1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonate; Decahydro-2-oxo-1,3-bis(phenylmethyl)-thieno[1’,2’:1,2]thieno[3,4-d]imidazol-5-ium Salt with (1S) |
Origin of Product |
United States |
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